5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione
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Overview
Description
5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxazole ring fused with a quinoline moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of N-(4-hydroxyquinolin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is often prepared from 5-amino-6-hydroxyquinoline and an acid chloride or anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the quinoline or oxazole rings, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and overall structure.
2,5-Diphenyl-1,3-oxazolines: These compounds have an oxazole ring but lack the fused quinoline moiety.
Uniqueness
The uniqueness of 5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione lies in its fused heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
827322-20-3 |
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Molecular Formula |
C22H12N2O4 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
5-oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione |
InChI |
InChI=1S/C22H12N2O4/c25-19-16-15(13-7-3-1-4-8-13)11-12-24(27)18(16)20(26)21-17(19)23-22(28-21)14-9-5-2-6-10-14/h1-12H |
InChI Key |
MCULAKTYJFJHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=[N+](C=C2)[O-])C(=O)C4=C(C3=O)N=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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